5-Methoxydihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Methoxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with methoxy and keto functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxydihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using catalysts such as oxalic acid or Lewis acids like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to provide the necessary energy for the reaction, resulting in shorter reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
5-Methoxydihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, such as antihypertensive and antiviral agents.
Mechanism of Action
The mechanism of action of 5-Methoxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
3,4-Dihydropyrimidin-2(1H)-one: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness
5-Methoxydihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C5H8N2O3 |
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Molecular Weight |
144.13 g/mol |
IUPAC Name |
5-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-10-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
LIHLEUSPWFXEDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNC(=O)NC1=O |
Origin of Product |
United States |
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